molecular formula C10H14O2S2 B2400549 Tert-butylsulfanylsulfonylbenzene CAS No. 162711-02-6

Tert-butylsulfanylsulfonylbenzene

Cat. No. B2400549
CAS RN: 162711-02-6
M. Wt: 230.34
InChI Key: RYJGCCONEKNWIL-UHFFFAOYSA-N
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Description

Tert-butylsulfanylsulfonylbenzene (TBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing compound that has a unique structure, which makes it an attractive target for researchers.

Scientific Research Applications

Traceless Sulfenate Anion Precatalysts

Research demonstrates the use of tert-butyl phenyl sulfoxide as a traceless precatalyst for generating sulfenate anions, which are then employed to catalyze the coupling of benzyl halides to trans-stilbenes. The novelty of this approach lies in the generation of a gaseous byproduct during catalyst formation, simplifying the isolation of high-purity products (Zhang et al., 2015).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines. These imines, derived from enantiomerically pure tert-butanesulfinamide, facilitate the addition of various nucleophiles, showcasing their utility in synthesizing a wide array of highly enantioenriched amines (Ellman et al., 2002).

Advanced Proton Exchange Membranes

Disulfonated poly(arylene ether sulfone) copolymers with tert-butylphenyl terminations have been synthesized for use in proton exchange membranes (PEMs). These materials demonstrate significant potential for enhancing water uptake, protonic conductivity, and mechanical properties critical for PEM applications (Li et al., 2006).

Nitrone Equivalents in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents. Their preparation and subsequent reactions with organometallics to yield N-(Boc)hydroxylamines highlight their importance as building blocks in organic synthesis (Guinchard et al., 2005).

Catalytic Asymmetric Oxidation

The catalytic asymmetric oxidation of tert-butyl disulfide, producing tert-butyl tert-butanethiosulfinate with high enantiomeric excess, is another significant application. This process, utilizing hydrogen peroxide and a chiral Schiff base ligand, demonstrates the utility of tert-butyl disulfide derivatives in synthesizing chiral compounds (Cogan et al., 1998).

properties

IUPAC Name

tert-butylsulfanylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S2/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJGCCONEKNWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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